molecular formula C8H4ClF3O2 B2509213 2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid CAS No. 1547837-22-8

2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid

Cat. No.: B2509213
CAS No.: 1547837-22-8
M. Wt: 224.56
InChI Key: JHTZCAVROIRKHO-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid is a key synthetic intermediate in advanced medicinal chemistry, particularly valued for its role in the development of novel thrombin inhibitors. This compound serves as a critical precursor in multi-step synthesis pathways. Its primary research value is demonstrated in the construction of 2-(2-chloro-6-fluorophenyl)acetamide derivatives, a class of compounds exhibiting potent biological activity. Scientific literature reports its specific application in a synthetic route where it is used to prepare aryl fluoride intermediates, which subsequently undergo functional group transformations—including protective group chemistry, reduction, and Sandmeyer reactions—to arrive at the final, pharmacologically active thrombin inhibitor molecules . The strategic incorporation of the difluoroacetic acid moiety alongside the specific halogenated phenyl ring is crucial for imparting desired electronic and steric properties to the final molecule, which directly influences its binding affinity and selectivity. Researchers utilize this compound to explore structure-activity relationships (SAR) in the design of anticoagulant therapies, making it a valuable tool for pharmaceutical developers and chemists working in the field of hematology and protease inhibition.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-4-2-1-3-5(10)6(4)8(11,12)7(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTZCAVROIRKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C(=O)O)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547837-22-8
Record name 2-(2-chloro-6-fluorophenyl)-2,2-difluoroacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid typically involves the introduction of chloro and fluoro groups onto a phenyl ring followed by the incorporation of the difluoroacetic acid moiety. One common method involves the reaction of 2-chloro-6-fluorobenzene with difluoroacetic acid under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The difluoroacetic acid moiety may also play a role in modulating the compound’s activity by influencing its chemical reactivity and stability.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The target compound’s 2-Cl, 6-F substitution pattern distinguishes it from analogs like the 3,4-dichloro derivative (enhanced steric bulk) or the 4-chloro variant (simpler para-substitution) .
  • Stability : Halogenated derivatives like the 3,4-dichloro compound exhibit stability at 4°C , whereas esters (e.g., ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate) are liquid at room temperature .

Biological Activity

2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H8_{8}ClF2_{2}O2_{2}
  • Molecular Weight : Approximately 236.64 g/mol
  • IUPAC Name : this compound

The presence of halogen atoms (chlorine and fluorine) in its structure significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Potential Mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an allosteric modulator for certain receptors, influencing neurotransmitter release and synaptic transmission.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : The compound has potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine levels
NeuroprotectiveProtection against neuronal damage

Comparison with Related Compounds

Compound NameCAS NumberSimilarity IndexUnique Features
2-(3-Chloro-5-fluorophenyl)-2,2-difluoroacetic acid1551646-10-60.95Different substitution pattern on the phenyl ring
(2-Chloro-5-fluorophenyl)(difluoro)acetic acid158766170.92Contains a difluoroacetic acid group

Case Studies

  • Antimicrobial Activity Study :
    A study conducted on various halogenated acetic acids demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membrane integrity.
    • Reference :
  • Neuroprotective Effects in Animal Models :
    In a preclinical study involving rodent models of Alzheimer's disease, treatment with the compound led to reduced cognitive decline and lower levels of amyloid-beta plaques in the brain. This suggests a potential role in neuroprotection.
    • Reference :
  • Anti-inflammatory Mechanism Exploration :
    Research showed that this compound could inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory markers in cellular models.
    • Reference :

Q & A

Basic: What are the key synthetic routes for 2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves halogenated precursors, such as 2-chloro-6-fluorophenylacetic acid derivatives, subjected to fluorination or nucleophilic substitution. For example, acetamide intermediates (e.g., 2-(2-chloro-6-fluorophenyl)acetamide in ) can undergo hydrolysis to yield carboxylic acids. Reaction conditions (temperature, catalysts, solvent polarity) significantly impact yield. Optimizing fluorination steps using trifluoromethylating agents or selective fluorination catalysts (e.g., KF/18-crown-6) is critical. Computational methods like reaction path searches ( ) can narrow optimal conditions by predicting transition states and intermediates .

Basic: How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Methodological Answer:

  • 19F NMR : Distinct signals for the difluoroacetic group (δ ~ -80 to -100 ppm) and aromatic fluorine (δ ~ -110 ppm) differentiate substituents. Compare with similar compounds like 3-chloro-2,6-difluorophenylacetic acid ().
  • Mass Spectrometry : Molecular ion peaks (e.g., [M-H]⁻) should align with the molecular weight (C₈H₄ClF₃O₂; ~250 Da). Fragmentation patterns (e.g., loss of CO₂ or Cl/F groups) can validate the structure, as seen in NIST data for analogs ( ) .

Advanced: What strategies resolve contradictions in reaction outcomes when synthesizing halogenated acetic acid derivatives?

Methodological Answer:
Contradictions (e.g., variable yields or byproducts) often arise from competing reaction pathways. Use a dual computational-experimental approach:

Quantum Chemical Calculations : Map energy profiles for potential pathways (e.g., fluorination vs. hydrolysis) using software like Gaussian or ORCA ( ).

Design of Experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, solvent) to identify critical factors.

In Situ Monitoring : Techniques like FT-IR or HPLC track intermediate formation, enabling real-time adjustments .

Advanced: How does the electronic effect of fluorine substituents influence the reactivity of the phenylacetic acid core?

Methodological Answer:
Fluorine’s strong electron-withdrawing effect increases the acidity of the carboxylic group (pKa ~1.5–2.5) and stabilizes intermediates. Computational modeling ( ) can quantify:

  • σ-Hammett Constants : Predict substituent effects on reaction rates.
  • Charge Distribution : Fluorine reduces electron density on the aromatic ring, directing electrophilic substitution.
    Compare with 3-chloro-2,6-difluorophenylacetic acid (), where meta-fluorine enhances steric hindrance, altering regioselectivity .

Basic: What purification methods are effective for isolating this compound from complex mixtures?

Methodological Answer:

  • Recrystallization : Use polar solvents (e.g., ethanol/water) to exploit solubility differences. High-purity standards (≥98%) are achievable, as seen in fluorophenylacetic acid analogs ().
  • Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) separates halogenated byproducts. Monitor fractions via TLC (Rf ~0.3–0.5) .

Advanced: How can computational modeling predict the reactivity of fluorinated acetic acid derivatives in novel reactions?

Methodological Answer:

  • Reaction Path Search Tools : Software like GRRM or AFIR ( ) identifies low-energy pathways for fluorination or coupling reactions.
  • Transition State Analysis : Calculate activation energies to predict kinetic vs. thermodynamic control.
  • Solvent Effects : Use COSMO-RS to model solvent interactions, critical for polar intermediates in aqueous/organic biphasic systems .

Basic: What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

  • Esterification : Competing ester formation (e.g., with alcohols) is minimized by using anhydrous conditions and acid scavengers (e.g., molecular sieves).
  • Dehalogenation : Over-fluorination or Cl/F exchange can occur; control via stoichiometric fluorinating agents (e.g., Selectfluor®) and low temperatures (0–5°C) .

Advanced: What are the challenges in characterizing the crystal structure of highly fluorinated phenylacetic acids?

Methodological Answer:

  • Crystallization Difficulty : Fluorine’s small size and high electronegativity disrupt packing. Use slow evaporation with mixed solvents (e.g., DCM/hexane).
  • X-ray Diffraction : Heavy atoms (Cl, F) enhance scattering but require high-resolution data. Compare with analogs like 2-chloro-6-fluorophenylacetic acid ( ) to validate unit cell parameters .

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